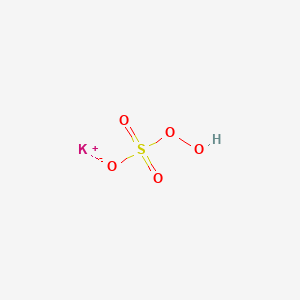

Monopotassium peroxymonosulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is the potassium salt of peroxymonosulfuric acid and is often available as a triple salt mixture with potassium hydrogen sulfate and potassium sulfate, known commercially as Oxone . This compound is known for its high oxidative potential and stability, making it a valuable reagent in both industrial and laboratory settings.

准备方法

Synthetic Routes and Reaction Conditions: Monopotassium peroxymonosulfate is synthesized from peroxysulfuric acid, which is generated in situ by combining oleum (fuming sulfuric acid) and hydrogen peroxide. The resulting solution is carefully neutralized with potassium hydroxide, allowing the crystallization of the triple salt mixture .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process. The key steps involve the controlled reaction of oleum and hydrogen peroxide to form peroxysulfuric acid, followed by neutralization with potassium hydroxide. The crystallized product is then filtered, washed, and dried to obtain the final compound .

化学反应分析

Types of Reactions: Monopotassium peroxymonosulfate primarily undergoes oxidation reactions due to its strong oxidative properties. It can oxidize a wide range of organic and inorganic compounds.

Common Reagents and Conditions:

Oxidation of Aldehydes to Carboxylic Acids: this compound can oxidize aldehydes to carboxylic acids in the presence of water or alcoholic solvents.

Epoxidation of Alkenes: It can epoxidize terminal alkenes, converting them into epoxides.

Oxidation of Sulfides to Sulfones: Sulfides can be oxidized to sulfones using this compound.

Oxidation of Tertiary Amines to Amine Oxides: Tertiary amines can be converted to amine oxides.

Major Products Formed:

- Carboxylic acids from aldehydes

- Epoxides from alkenes

- Sulfones from sulfides

- Amine oxides from tertiary amines

科学研究应用

Chemical Properties and Characteristics

Monopotassium peroxymonosulfate, commonly referred to as potassium monopersulfate or Oxone, is a strong oxidizing agent with the chemical formula KHSO5. It is known for its stability, solubility in water, and ability to release active oxygen upon decomposition. The compound is hygroscopic and forms a white granular solid that is effective in various aqueous solutions.

Water Treatment

This compound is extensively used in water treatment processes:

- Swimming Pools : It serves as a non-chlorine shock oxidizer to control algae and maintain water clarity, preventing precipitate formation .

- Wastewater Treatment : The compound acts as an odor control agent and aids in the degradation of organic pollutants .

Cleaning and Disinfection

The compound is utilized for its disinfectant properties:

- Healthcare Settings : It effectively inactivates various viruses, including poliovirus and adenovirus, making it suitable for cleaning instruments and surfaces in hospitals .

- Household Products : this compound is incorporated into laundry bleaches, scouring powders, and denture cleansers due to its strong oxidizing capabilities .

Soil Remediation

Research indicates that this compound can be employed in soil remediation efforts, particularly for the degradation of contaminants such as dyes and pesticides. Its ability to generate reactive oxygen species enhances the degradation rates of these pollutants .

Catalytic Processes

Recent studies have explored the use of this compound in catalytic processes for environmental cleanup. For instance, it has been activated by manganese dioxide to degrade organic dyes effectively . This application highlights its potential in advanced oxidation processes.

Disinfection Efficacy

A study evaluated the efficacy of this compound against various viral pathogens. Results indicated significant reductions in viral load on contaminated surfaces, demonstrating its potential as a broad-spectrum disinfectant in healthcare settings .

Wastewater Treatment Performance

In another case study focusing on wastewater treatment, this compound was tested for its ability to remove organic pollutants from industrial effluents. The findings showed that it could effectively reduce chemical oxygen demand (COD) levels by up to 70%, making it an effective treatment option .

Summary of Applications

| Application Area | Description |

|---|---|

| Water Treatment | Used as a shock oxidizer in swimming pools and for odor control in wastewater treatment |

| Cleaning & Disinfection | Effective against viruses; used in healthcare for cleaning instruments and surfaces |

| Soil Remediation | Degrades contaminants like dyes and pesticides; enhances pollutant degradation rates |

| Catalytic Processes | Activated by catalysts to enhance degradation of organic pollutants |

作用机制

The oxidative action of monopotassium peroxymonosulfate involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and sulfate radicals (SO4•−). These radicals are highly reactive and can oxidize a wide range of organic and inorganic compounds. The mechanism typically involves the transfer of electrons from the substrate to the oxidizing agent, leading to the formation of oxidized products .

相似化合物的比较

Potassium Persulfate: Another strong oxidizing agent used in similar applications but with different reactivity and stability profiles.

Sodium Percarbonate: Commonly used as a bleaching agent and in cleaning products, it releases hydrogen peroxide upon dissolution in water.

Uniqueness: Monopotassium peroxymonosulfate is unique due to its high oxidative potential, stability, and versatility in various applications. Its ability to generate multiple types of reactive oxygen species makes it particularly effective in oxidation reactions and disinfection processes .

生物活性

Monopotassium peroxymonosulfate (MPS), commonly known as potassium monopersulfate or Oxone, is an oxidizing agent with significant biological activity. This article explores its mechanisms of action, applications in disinfection, and effects on various microorganisms.

- Chemical Formula : KHSO₅

- Molecular Weight : 168.17 g/mol

- CAS Number : 10058-23-8

- EINECS Number : 233-187-4

MPS is a white crystalline solid that is soluble in water and serves as a powerful oxidizer, capable of breaking down a wide range of organic compounds and pathogens.

MPS acts primarily through oxidative mechanisms. It generates reactive oxygen species (ROS) when dissolved in water, which can disrupt cellular structures and functions in microorganisms. The oxidation potential of MPS is measured at +1.81 V, making it a strong oxidizing agent capable of oxidizing various substrates:

- Aldehydes to Carboxylic Acids

- Alkenes to Epoxides

- Sulfides to Sulfones

These reactions contribute to its effectiveness as a disinfectant and antimicrobial agent.

Biological Activity Against Microorganisms

MPS has demonstrated broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and spores. Some notable findings include:

- Bacterial Inactivation : MPS has been shown to damage the inner membrane of bacterial spores, such as those from Bacillus cereus, leading to spore inactivation . Studies indicate that treatment with MPS can lead to significant reductions in spore viability.

- Viral Activity : MPS is effective against non-enveloped viruses, making it suitable for use in environments where viral contamination is a concern .

- Fungal and Protozoal Activity : The compound has also been reported to exhibit antifungal properties, effectively killing various molds and yeasts .

Applications in Disinfection

MPS is widely used in various industries due to its potent disinfecting properties:

- Water Treatment : MPS is employed in swimming pools and spas as a non-chlorine oxidizer to control algae and pathogens .

- Agriculture : It is utilized for disinfecting surfaces in livestock farms, particularly for preventing diseases like foot-and-mouth disease and African swine fever .

- Food Industry : MPS is used to sanitize equipment and surfaces to reduce microbial load in food processing environments.

Case Study 1: Efficacy Against Bacterial Spores

A study evaluated the effectiveness of MPS against Bacillus cereus spores. Results indicated that treatment with MPS at varying concentrations led to over 5 log reductions in spore counts within minutes of exposure. The study highlighted the rapid action of MPS compared to traditional disinfectants .

Case Study 2: Viral Disinfection

In another investigation, MPS was tested for its virucidal activity against enteric viruses. The results showed that MPS could effectively reduce viral titers by more than 99% within 10 minutes of contact time, demonstrating its potential as a surface disinfectant in healthcare settings .

Comparative Efficacy Table

| Microorganism Type | Reduction Rate (%) | Contact Time (minutes) | Concentration (g/L) |

|---|---|---|---|

| Bacillus cereus | >99% | 5 | 1 |

| Non-enveloped viruses | >99% | 10 | 0.5 |

| Fungi | >95% | 5 | 2 |

属性

CAS 编号 |

10058-23-8 |

|---|---|

分子式 |

HKO5S |

分子量 |

152.17 g/mol |

IUPAC 名称 |

potassium;oxido hydrogen sulfate |

InChI |

InChI=1S/K.H2O5S/c;1-5-6(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1 |

InChI 键 |

OKBMCNHOEMXPTM-UHFFFAOYSA-M |

SMILES |

OOS(=O)(=O)[O-].[K+] |

规范 SMILES |

OS(=O)(=O)O[O-].[K+] |

Key on ui other cas no. |

10058-23-8 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。